molecular formula C15H23N5O3 B13781406 tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate

tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B13781406
M. Wt: 321.37 g/mol
InChI Key: LFBIEKZIXTXENZ-UHFFFAOYSA-N
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Description

tert-butyl 4-[3-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and a tert-butyl ester group. Its molecular formula is C14H22N4O2 .

Preparation Methods

The synthesis of tert-butyl 4-[3-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminopyridine with tert-butyl 1-piperazinecarboxylate . The reaction conditions often involve the use of palladium on carbon (Pd/C) as a catalyst and ethanol as a solvent. The reaction mixture is stirred under a hydrogen atmosphere for several hours to yield the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Scientific Research Applications

tert-butyl 4-[3-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-butyl 4-[3-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C15H23N5O3

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H23N5O3/c1-15(2,3)23-14(21)20-9-7-19(8-10-20)13-11(12(16)18-22)5-4-6-17-13/h4-6,22H,7-10H2,1-3H3,(H2,16,18)

InChI Key

LFBIEKZIXTXENZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=NO)N

Origin of Product

United States

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